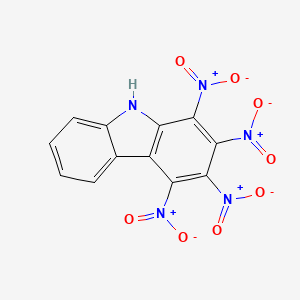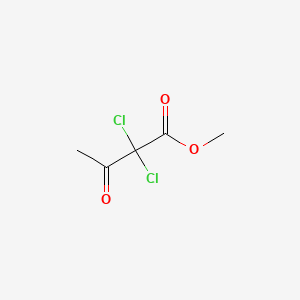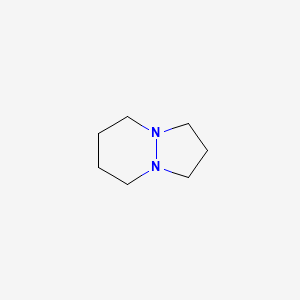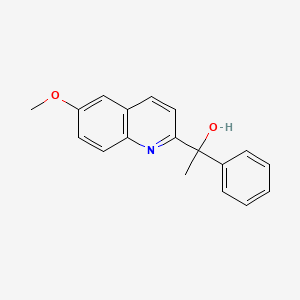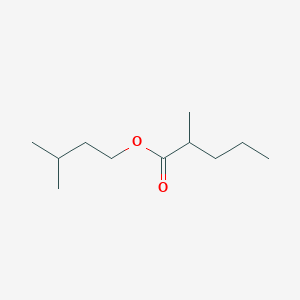
Pentanoic acid, 2-methyl, 3-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-methyl, 3-methylbutyl ester, also known as isopentyl 2-methylpentanoate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This ester is formed from the reaction between 2-methylpentanoic acid and 3-methylbutanol. It is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl, 3-methylbutyl ester typically involves the esterification reaction between 2-methylpentanoic acid and 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-methyl, 3-methylbutyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylpentanoic acid and 3-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2-methylpentanoic acid and 3-methylbutanol.
Reduction: 2-methylpentanol and 3-methylbutanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-methyl, 3-methylbutyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-methyl, 3-methylbutyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 3-methylbutyl ester: Similar structure but lacks the 2-methyl group on the pentanoic acid moiety.
Pentanoic acid, 2-methyl-, butyl ester: Similar structure but with a butyl group instead of a 3-methylbutyl group.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Similar ester but with a butanoic acid moiety instead of a pentanoic acid moiety.
Uniqueness
Pentanoic acid, 2-methyl, 3-methylbutyl ester is unique due to the presence of both a 2-methyl group on the pentanoic acid moiety and a 3-methylbutyl group. This specific structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
5448-56-6 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-methylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ACBVJQOFOUNQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




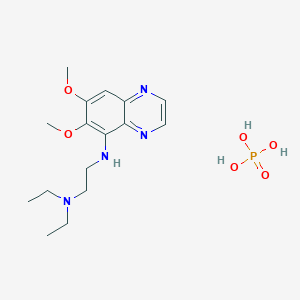
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
